3-Bromo-2,4-bis(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-bis(difluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . This compound is notable for its unique structure, which includes bromine and difluoromethyl groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-bis(difluoromethyl)pyridine typically involves the bromination of a difluoromethyl-substituted pyridine precursor. One common method includes the reaction of 2,4-bis(difluoromethyl)pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to produce high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-bis(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or difluoromethyl groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-bis(difluoromethyl)pyridine is utilized in several scientific research fields:
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-bis(difluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2,4-bis(difluoromethyl)pyridine is unique due to the presence of two difluoromethyl groups, which confer distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds with only one difluoromethyl group .
Eigenschaften
Molekularformel |
C7H4BrF4N |
---|---|
Molekulargewicht |
258.01 g/mol |
IUPAC-Name |
3-bromo-2,4-bis(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-3(6(9)10)1-2-13-5(4)7(11)12/h1-2,6-7H |
InChI-Schlüssel |
MVKIRPKSSYPVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(F)F)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.